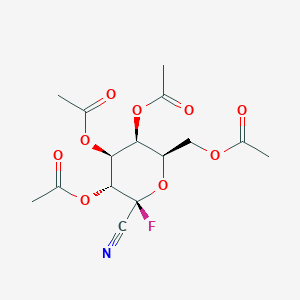![molecular formula C6H9ClF3N3 B1446027 [1-(2,2,2-三氟乙基)-1H-吡唑-3-基]甲胺盐酸盐 CAS No. 1432031-03-2](/img/structure/B1446027.png)
[1-(2,2,2-三氟乙基)-1H-吡唑-3-基]甲胺盐酸盐
描述
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClF3N3/c7-6(8,9)4-12-5(3-10)1-2-11-12/h1-2H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride” are not fully documented. The available data does not provide information on its density, boiling point, melting point, or flash point .科学研究应用
合成技术
常温合成:Becerra et al. (2021)的研究报告了类似吡唑基甲胺化合物的常温合成,表明了对类似[1-(2,2,2-三氟乙基)-1H-吡唑-3-基]甲胺盐酸盐的高效合成方法的潜力。
高度区域选择性合成:Alizadeh et al. (2015)描述了一种对吡唑衍生物具有区域选择性的合成方法,可能适用于合成[1-(2,2,2-三氟乙基)-1H-吡唑-3-基]甲胺盐酸盐。
化学性质和反应
生物活性共轭物中的连接子长度:Wen et al. (2018)的研究关于葡萄糖-氟虫腈共轭物表明,吡唑衍生物的结构和连接子长度显著影响其生物活性和水解速率。
与钴(II)形成的配合物:Choi等人(2015年)的研究涉及吡唑基甲胺衍生物与钴(II)形成的配合物,展示了在形成具有特定几何构型的金属配合物方面的潜在应用。
生物学和药理学应用
潜在的抗精神病药物:Wise et al. (1987)的研究关于相关吡唑衍生物表明在开发新型抗精神病药物方面具有潜在应用。
果糖-1,6-二磷酸酶抑制剂:Rudnitskaya et al. (2009)确定三氟甲基取代的吡唑为果糖-1,6-二磷酸酶的抑制剂,表明在代谢调节方面具有潜在应用。
属性
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXZAZRPDHFXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)






